REACTION_CXSMILES
|
CS[C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[NH2:8][C:7]1[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=[C:3]([S:4][CH3:5])[C:6]=1[C:9]#[N:10]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CSC(SC)=C(C#N)C#N
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed through distillation, and 20 ml of ethanol
|
Type
|
ADDITION
|
Details
|
was added to the residue, which
|
Type
|
CUSTOM
|
Details
|
was thus crystallized
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were taken out by means of filtration under suction
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=CC=CC=C1)SC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.1 mmol | |
AMOUNT: MASS | 20.9 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 9.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |